6-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
The compound “6-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, a butoxy group, and a triazolo-pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction involving a diamine and a dihalide . The sulfonyl group could be introduced through a sulfonation reaction . The exact synthesis route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The sulfonyl group could potentially undergo reactions such as reduction or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potential for the piperazine ring to form hydrogen bonds could make the compound more soluble in polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and could be important for binding to the target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-3-5-16-30-17-6-8-18(9-7-17)31(28,29)26-14-12-25(13-15-26)21-11-10-20-23-22-19(4-2)27(20)24-21/h6-11H,3-5,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUAGRGJYPNHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4CC)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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